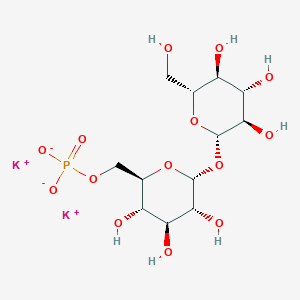

Trehalose 6-phosphate dipotassium salt

Beschreibung

Evolutionary Context of Trehalose (B1683222) 6-Phosphate Metabolism

The metabolic pathway involving T6P is ancient, with the genes encoding its key enzymes, trehalose-phosphate synthase (TPS) and trehalose-phosphatase (TPP), found in eubacteria, archaea, plants, fungi, and animals. nih.govscilit.com This wide distribution indicates that the ability to synthesize trehalose, and therefore T6P, appeared early in evolution. nih.gov The gene families for these enzymes are very old, predating the divergence of the streptophyte and chlorophyte plant lineages. nih.govpublish.csiro.au

Interestingly, the organization and diversity of these pathways vary across the kingdoms of life. nih.gov

Bacteria: Exhibit the most diversity, with five different biosynthetic routes for trehalose. However, the TPS/TPP pathway is the most conserved. nih.govscilit.com In many bacteria, the TPS and TPP genes are found clustered together. nih.gov

Eukaryotes: In contrast, fungi, plants, and animals possess only the TPS/TPP pathway. nih.gov In these organisms, the TPS and TPP domains are often fused into a single, bifunctional protein. nih.govroyalsocietypublishing.org

Phylogenetic analyses suggest that the TPS and TPP domains have largely evolved in parallel. nih.gov The evolutionary history of these genes also appears to include instances of gene duplication and lateral (or horizontal) gene transfer. nih.gov For example, some desiccation-tolerant animals, such as tardigrades and nematodes, are thought to have acquired their TPS-TPP genes from other organisms through horizontal transfer, which may have been accompanied by the loss of their original ancestral metazoan genes. royalsocietypublishing.org While most metazoans, including all vertebrates, have lost the ability to synthesize trehalose, they can still metabolize it. nih.govroyalsocietypublishing.org

Overview of Trehalose 6-Phosphate Dipotassium (B57713) Salt as a Research Compound

In scientific research, Trehalose 6-phosphate dipotassium salt is a commonly used chemical derivative of T6P. moleculardepot.com This specific salt form is favored in research and biotechnology for several practical reasons. It is a stable, water-soluble, off-white powder that is easier to handle and store than the free acid form of T6P. moleculardepot.comsigmaaldrich.com

Its primary application is as a molecular tool for a variety of biochemical and immunological studies. moleculardepot.com Researchers use it as a standard for accurately measuring T6P concentrations in biological samples, such as plant tissues, using techniques like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com By introducing this compound to experimental systems, scientists can investigate the downstream effects of T6P, helping to unravel its complex regulatory roles in metabolism and development. pnas.org For instance, it has been instrumental in studies confirming T6P's role in regulating gene expression, enzyme activity, and metabolic fluxes in plants and other organisms. oup.compnas.org

Table 2: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₂H₂₁K₂O₁₄P | sigmaaldrich.comindiamart.com |

| Molecular Weight | 498.46 g/mol | moleculardepot.comsigmaaldrich.comindiamart.com |

| CAS Number | 136632-28-5 | sigmaaldrich.comindiamart.com |

| Physical Form | Powder / Crystalline Solid | moleculardepot.comsigmaaldrich.comindiamart.com |

| Solubility | Soluble in water. | moleculardepot.comcaymanchem.com |

| Storage Temperature | -20°C | moleculardepot.comsigmaaldrich.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Trehalose 6-phosphate |

| Trehalose |

| Sucrose (B13894) |

| UDP-glucose |

| Glucose-6-phosphate |

Eigenschaften

CAS-Nummer |

136632-28-5 |

|---|---|

Molekularformel |

C12H21K2O14P |

Molekulargewicht |

498.46 g/mol |

IUPAC-Name |

dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |

InChI |

InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 |

InChI-Schlüssel |

YKCUKYNZTFYPHM-PVXXTIHASA-L |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

Aussehen |

Assay:≥95%A crystalline solid |

Synonyme |

α-D-glucopyranosyl α-D-glucopyranoside 6-(dihydrogen phosphate), dipotassium salt |

Herkunft des Produkts |

United States |

Biosynthesis and Catabolism of Trehalose 6 Phosphate

Canonical Trehalose (B1683222) 6-Phosphate Synthesis and Dephosphorylation Pathway (TPS/TPP Pathway)

The most widespread and well-characterized route for trehalose biosynthesis involves a two-step process collectively known as the TPS/TPP pathway. figshare.comresearchgate.net This pathway is fundamental in a vast array of organisms, including bacteria, fungi, plants, and invertebrates. nih.govbiologists.com

The journey to trehalose begins with two key precursor molecules: uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) and glucose 6-phosphate (G6P). researchgate.netmdpi.com UDP-glucose, an activated form of glucose, serves as the glycosyl donor, while glucose 6-phosphate acts as the acceptor. nih.gov The availability of these substrates, which are central intermediates in carbohydrate metabolism, directly influences the rate of T6P synthesis. nih.govresearchgate.net In plants, for instance, the synthesis of UDP-glucose is a key step in the sucrose (B13894) biosynthesis pathway, directly linking the status of sucrose to the production of T6P. wikipedia.org

The initial and rate-limiting step of the TPS/TPP pathway is the condensation of UDP-glucose and glucose 6-phosphate, a reaction catalyzed by the enzyme trehalose-6-phosphate (B3052756) synthase (TPS). nih.govbiologists.com This enzymatic reaction results in the formation of trehalose 6-phosphate and the release of UDP. biologists.com The reaction is a transfer of a glucose moiety from UDP-glucose to glucose-6-phosphate, forming an α,α-1,1-glycosidic bond. biologists.comnih.gov

Trehalose 6-phosphate is more than just a transient intermediate; it is a potent signaling molecule, particularly in plants and fungi. nih.govfrontiersin.org Its cellular concentration is tightly regulated and serves as an indicator of carbohydrate availability. frontiersin.org In plants, T6P levels are correlated with sucrose levels and play a crucial role in regulating growth, development, and carbon allocation. annualreviews.orgoup.com It has been shown to influence starch metabolism and even the timing of flowering. frontiersin.orgoup.com In fungi, T6P can act as a feedback inhibitor of hexokinase, thereby controlling the influx of glucose into glycolysis. nih.govnih.gov

The final step in the canonical pathway is the dephosphorylation of trehalose 6-phosphate to yield trehalose and inorganic phosphate (B84403) (Pi). This hydrolysis reaction is catalyzed by the enzyme trehalose-6-phosphate phosphatase (TPP). figshare.comnih.gov The activity of TPP is essential for the production of trehalose, which itself has a myriad of functions, including acting as a stress protectant. biologists.com The coordinated action of TPS and TPP ensures a regulated flow of carbon into trehalose, with T6P acting as a critical control point. nih.gov

Enzymes of the Canonical TPS/TPP Pathway

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed | Organism Examples |

|---|---|---|---|---|

| Trehalose-6-Phosphate Synthase | TPS (OtsA in E. coli) | 2.4.1.15 | UDP-glucose + Glucose 6-phosphate → Trehalose 6-phosphate + UDP | Escherichia coli, Saccharomyces cerevisiae, Arabidopsis thaliana nih.govannualreviews.orgnih.gov |

| Trehalose-6-Phosphate Phosphatase | TPP (OtsB in E. coli) | 3.1.3.12 | Trehalose 6-phosphate + H₂O → Trehalose + Pi | Escherichia coli, Saccharomyces cerevisiae, Arabidopsis thaliana nih.govannualreviews.orgnih.gov |

Alternative Trehalose 6-Phosphate Metabolic Pathways in Diverse Organisms

Beyond the canonical TPS/TPP pathway, several alternative routes for trehalose and T6P metabolism exist, showcasing the metabolic versatility of different organisms. nih.gov These pathways often involve different substrates and enzymes, reflecting adaptations to specific environmental niches and metabolic needs. nih.gov

In some bacteria, such as Escherichia coli, the transport and phosphorylation of trehalose are coupled in a process mediated by the phosphotransferase system (PTS). figshare.comnih.gov This system is particularly active under low osmolarity conditions. nih.gov The TreB protein, an enzyme II component of the PTS, is a transmembrane transporter that internalizes extracellular trehalose while simultaneously phosphorylating it to trehalose 6-phosphate. nih.govresearchgate.netuniprot.org The phosphate group is transferred from phosphoenolpyruvate (B93156) (PEP) through a cascade of proteins.

Once inside the cell, the newly formed trehalose 6-phosphate is then hydrolyzed by the enzyme trehalose-6-phosphate hydrolase (TreC) into glucose and glucose 6-phosphate. figshare.comresearchgate.net These products can then readily enter central carbon metabolism. The expression of the treB and treC genes is often regulated by the repressor protein TreR and can be induced by the presence of trehalose. nih.gov

The Trehalose Phosphorylase (TreP) pathway represents a reversible route for trehalose catabolism and synthesis. figshare.comresearchgate.net The key enzyme, trehalose phosphorylase (EC 2.4.1.64), catalyzes the phosphorolysis of trehalose in the presence of inorganic phosphate (Pi) to produce glucose 1-phosphate and glucose. nih.govnih.gov The reaction is reversible, and the direction is dependent on the relative concentrations of the substrates and products. nih.gov

This pathway has been identified in various organisms, including fungi and bacteria. nih.govnih.gov The kinetic properties of trehalose phosphorylase have been studied in several species, revealing differences in substrate affinity and optimal reaction conditions. nih.govnih.gov For example, in Schizophyllum commune, the enzyme follows an ordered Bi Bi kinetic mechanism. nih.gov

The Trehalose Synthase (TreS) pathway involves a single enzyme, trehalose synthase (EC 5.4.99.16), which catalyzes the reversible isomerization of maltose (B56501) to trehalose. figshare.comnih.govnih.gov This pathway is attractive for industrial production due to its simplicity. nih.gov The equilibrium of the reaction typically favors the formation of trehalose. nih.gov In some bacteria, such as Mycobacterium tuberculosis, the TreS pathway is linked to glycogen (B147801) metabolism. figshare.comresearchgate.net

The Maltooligosyltrehalose Synthase/Hydrolase (TreYZ) pathway is another bacterial route for trehalose synthesis, utilizing maltooligosaccharides (chains of glucose units) as a substrate. figshare.comebi.ac.uk This two-step process begins with the enzyme maltooligosyltrehalose synthase (TreY; EC 5.4.99.15), which converts the reducing end of a maltooligosaccharide into a trehalose-like structure, forming maltooligosyltrehalose. figshare.comqucosa.de Subsequently, the enzyme maltooligosyltrehalose trehalohydrolase (TreZ; EC 3.2.1.141) cleaves off the terminal trehalose disaccharide. figshare.comqucosa.de This pathway is particularly important in certain bacteria for synthesizing trehalose from stored glycogen or starch. asm.org

Alternative Trehalose Metabolic Pathways

| Pathway | Key Enzyme(s) | EC Number(s) | Reaction Summary | Organism Examples |

|---|---|---|---|---|

| Trehalose-Specific Phosphotransferase System (PTS) | TreB, TreC | 2.7.1.201, 3.2.1.93 | Extracellular trehalose is transported and phosphorylated to T6P (TreB), then T6P is hydrolyzed to glucose and G6P (TreC). | Escherichia coli figshare.comresearchgate.net |

| Trehalose Phosphorylase | TreP | 2.4.1.64 | Trehalose + Pi ↔ Glucose 1-phosphate + Glucose | Schizophyllum commune, various bacteria nih.govnih.gov |

| Trehalose Synthase | TreS | 5.4.99.16 | Maltose ↔ Trehalose | Pseudomonas monteilii, Mycobacterium smegmatis nih.govnih.gov |

| Maltooligosyltrehalose Synthase/Hydrolase | TreY, TreZ | 5.4.99.15, 3.2.1.141 | Maltooligosaccharide → Maltooligosyltrehalose (TreY) → Trehalose (TreZ) | Bacteria like Corynebacterium glutamicum nih.govqucosa.de |

Interconnections with Primary Carbon Metabolism Pathways

Trehalose 6-phosphate is not an isolated metabolite but is deeply integrated with the central carbon metabolism of the cell. It acts as a key signaling molecule that reflects the availability of carbon and regulates its allocation and utilization. frontiersin.orgresearchgate.net

Integration with Glycolysis and Gluconeogenesis

T6P plays a significant regulatory role in glycolysis and gluconeogenesis, particularly in yeast. In Saccharomyces cerevisiae, a deficiency in T6P synthesis (in tps1Δ mutants) leads to an uncontrolled influx of glucose into glycolysis, resulting in the depletion of ATP and accumulation of sugar phosphates, which is detrimental to the cell. nih.gov This indicates that T6P is a crucial inhibitor of hexokinase, the first enzyme in the glycolytic pathway, thereby controlling the rate of glucose breakdown. nih.gov

Furthermore, T6P is essential for the proper regulation of gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors. nih.gov In the absence of T6P, the expression and activity of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (Pck1) and fructose-1,6-bisphosphatase (Fbp1), are not repressed when glucose becomes available. nih.gov This suggests that T6P is required for the inactivation of gluconeogenesis in the presence of glucose. nih.gov This regulation appears to be independent of the master energy sensor, SNF1 (Sucrose-non-fermenting 1 Related Kinase 1), acting downstream to ensure that gluconeogenesis is switched off when glycolysis is active. nih.gov

| Metabolic Pathway | Role of Trehalose 6-Phosphate | Mechanism | Key Organism Studied |

| Glycolysis | Inhibition | Inhibits hexokinase activity, controlling glucose influx. nih.gov | Yeast (Saccharomyces cerevisiae) |

| Gluconeogenesis | Repression | Required for the inactivation of gluconeogenic enzymes in the presence of glucose. nih.gov | Yeast (Saccharomyces cerevisiae) |

Cross-talk with Sucrose and Starch Metabolism

In plants, T6P is a well-established signaling molecule that provides a direct link between sucrose availability and the regulation of starch metabolism. nih.govoup.com The level of T6P is closely correlated with the concentration of sucrose, the primary product of photosynthesis and the main transport sugar in most plants. nih.govglpbio.com This relationship forms the basis of the "Suc-Tre6P nexus," a model proposing that T6P acts as both a signal and a negative feedback regulator of sucrose levels. nih.govoup.com

In source leaves, during active photosynthesis, rising sucrose levels lead to an increase in T6P. frontiersin.org This elevated T6P then promotes the synthesis of starch, the primary storage carbohydrate in plants. frontiersin.orgoup.com It achieves this by post-translationally activating ADP-glucose pyrophosphorylase (AGPase), a key enzyme in the starch biosynthesis pathway, through a thioredoxin-mediated redox reaction. frontiersin.org This mechanism ensures that excess carbon assimilated during the day is efficiently stored as starch.

Conversely, at night, T6P levels decline, which is linked to the controlled breakdown of transitory starch reserves to supply sucrose for the plant's growth and maintenance in the absence of photosynthesis. nih.govoup.com In sink tissues, such as developing seeds and roots, T6P regulates the utilization of imported sucrose for growth and storage. nih.gov It influences the activity of SnRK1, a central regulator of energy balance, although the precise nature of this interaction is complex and can be both direct and indirect. nih.govresearchgate.net

| Metabolite | Interaction with T6P | Effect on Metabolism | Location in Plant |

| Sucrose | T6P levels are positively correlated with sucrose levels. nih.govglpbio.com | T6P acts as a signal and feedback regulator of sucrose. nih.govoup.com | Source and Sink Tissues |

| Starch | T6P promotes starch synthesis. frontiersin.orgoup.com | T6P activates AGPase, a key enzyme in starch biosynthesis. frontiersin.org | Source Leaves (Chloroplasts) |

| Starch | T6P regulates starch breakdown. nih.govoup.com | Lower T6P levels are associated with starch remobilization at night. nih.govoup.com | Source Leaves (Chloroplasts) |

Enzymology of Trehalose 6 Phosphate Metabolism

Trehalose (B1683222) 6-Phosphate Synthase (TPS) Enzymes

Trehalose 6-phosphate synthase (EC 2.4.1.15) catalyzes the initial and rate-limiting step in trehalose biosynthesis, the formation of trehalose 6-phosphate from two sugar phosphate (B84403) precursors. nih.govnih.govfrontiersin.org This enzymatic reaction is central to the regulation of carbon metabolism and stress responses in a multitude of organisms, including bacteria, fungi, and plants. nih.govmdpi.com

The fundamental reaction catalyzed by TPS involves the transfer of a glucose moiety from a nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule, glucose 6-phosphate, forming an α,α-1,1-glycosidic bond. nih.govnih.gov The products of this reaction are trehalose 6-phosphate and UDP.

The substrate specificity of TPS enzymes is highly tuned. For instance, studies on Cryptococcus neoformans Tps1 have highlighted the critical role of the hydroxyl group orientation on the fourth carbon of the glucose substrate. nih.gov This specificity ensures the correct synthesis of the trehalose backbone. The binding of both UDP-glucose and glucose 6-phosphate to the active site is a prerequisite for catalysis, with the enzyme undergoing conformational changes to bring the substrates into the correct orientation for the glycosyltransfer reaction.

Table 1: Substrate and Product Details of the TPS Reaction

| Molecule Type | Name | Role in Reaction |

| Substrate | UDP-glucose | Glucose donor |

| Substrate | Glucose 6-phosphate | Glucose acceptor |

| Product | Trehalose 6-phosphate | Phosphorylated disaccharide |

| Product | Uridine (B1682114) diphosphate (B83284) (UDP) | Leaving group |

Structural studies using X-ray crystallography have provided significant insights into the architecture of TPS enzymes from various organisms, including pathogenic fungi like Candida albicans and Cryptococcus neoformans, as well as bacteria such as Escherichia coli. nih.govthebiogrid.org These studies reveal that TPS enzymes typically form oligomeric structures, such as tetramers. nih.gov

In many organisms, particularly plants, TPS enzymes are encoded by a multigene family, leading to the existence of multiple isoforms with distinct properties and functions. mdpi.commdpi.com These isoforms are broadly categorized into two main classes: Class I and Class II.

Class I TPS: These enzymes, such as AtTPS1 in Arabidopsis thaliana, are generally catalytically active and are considered the primary producers of trehalose 6-phosphate. nih.govmdpi.com They typically possess a conserved N-terminal domain, a central catalytic glucosyltransferase domain, and a C-terminal domain with similarity to TPP. nih.govoup.com

Class II TPS: In contrast, Class II TPS proteins often lack key catalytic residues and are therefore considered catalytically inactive or to have very low activity. mdpi.com While they possess the conserved TPS and TPP-like domains, their primary roles are thought to be regulatory, potentially acting as sensors of metabolic status or interacting with other proteins to modulate signaling pathways. researchgate.net

The functional divergence between these classes is a result of evolutionary pressures that have led to changes in their gene structure, expression patterns, and protein domains. mdpi.comnih.govfrontiersin.org This diversity allows for a more nuanced regulation of trehalose 6-phosphate levels in different tissues and in response to various developmental and environmental cues.

Table 2: Characteristics of TPS Isoform Classes in Plants

| Class | Catalytic Activity | Primary Function | Typical Domain Structure |

| Class I | Active | Synthesis of Trehalose 6-phosphate | N-terminal, Catalytic (TPS), TPP-like C-terminal |

| Class II | Inactive/Low Activity | Regulatory | Catalytic (TPS), TPP-like C-terminal |

Trehalose 6-Phosphate Phosphatase (TPP) Enzymes

Trehalose 6-phosphate phosphatase (EC 3.1.3.12) carries out the second and final step in the canonical trehalose biosynthesis pathway: the dephosphorylation of trehalose 6-phosphate to yield trehalose and inorganic phosphate. nih.govnih.govfrontiersin.orgnih.govnih.gov This reaction is crucial for preventing the accumulation of trehalose 6-phosphate, which can be toxic at high concentrations, and for producing the stress-protective molecule trehalose. ebi.ac.uk

TPP enzymes are highly specific for their substrate, trehalose 6-phosphate. The catalytic mechanism involves the hydrolysis of the phosphate ester bond. A key characteristic of TPP activity is its dependence on divalent metal ions, most notably magnesium (Mg²⁺). nih.govnih.gov The magnesium ion is coordinated in the active site and is believed to play a crucial role in stabilizing the transition state of the reaction and activating a water molecule for nucleophilic attack on the phosphate group. nih.gov The removal of this metal ion by chelating agents such as EDTA results in a loss of enzymatic activity. nih.gov

Structural biology has been instrumental in elucidating the function of TPP enzymes. Crystal structures of TPPs from pathogenic fungi and bacteria have revealed that they belong to the haloacid dehalogenase (HAD) superfamily of hydrolases. nih.govnih.gov These enzymes are characterized by a conserved core domain and a variable cap domain.

The structures of TPPs from pathogenic fungi, such as Candida albicans and Cryptococcus neoformans, have provided detailed snapshots of the enzyme in different conformational states. nih.govosti.gov These include an "open" conformation in the absence of the substrate and a "closed" conformation upon substrate binding. This conformational change is essential for catalysis, as it brings the substrate into close proximity with the catalytic residues and the essential metal ion. The transition from the open to the closed state involves significant movements of the cap domain relative to the core domain. osti.gov

In some fungal Tps2 proteins, the TPP catalytic domain is fused to a large N-terminal domain that structurally resembles Tps1 but is catalytically inactive. nih.gov This fusion suggests a potential for regulatory interactions and substrate channeling within the trehalose biosynthesis pathway.

Non-Catalytic and "Moonlighting" Functions of TPPs

Beyond their primary role in catalysis, some proteins, including Trehalose-6-Phosphate (B3052756) Phosphatases (TPPs), exhibit non-catalytic or "moonlighting" functions. mdpi.com A moonlighting protein is defined as a single polypeptide chain that performs two or more distinct and physiologically relevant biochemical or biophysical functions. mdpi.com These secondary roles are often unrelated to their enzymatic activity and can be dictated by cellular location, developmental stage, or interaction with other molecules like proteins, DNA, or RNA. mdpi.com

In the context of trehalose metabolism, while the catalytic function of TPP is to dephosphorylate trehalose-6-phosphate (T6P), research suggests more complex roles. creative-enzymes.com In fungi, for instance, the TPP enzyme, often called Tps2, is believed to form a heterodimer with trehalose-6-phosphate synthase (Tps1). pnas.org One proposed non-catalytic function of this complex formation is the sequestration and direct channeling of the T6P substrate from Tps1 to Tps2. pnas.org This substrate channeling would be a regulatory mechanism beyond simple enzymatic conversion, ensuring efficient and controlled synthesis of trehalose. pnas.org

Furthermore, studies in Arabidopsis thaliana have highlighted the importance of the non-catalytic domains of TPS1, the enzyme responsible for T6P synthesis. nih.gov While not TPP itself, the findings underscore that non-catalytic regions of enzymes in this pathway are crucial for proper signaling and function. nih.gov The non-catalytic domains of TPS1 are vital for its correct subcellular targeting and for maintaining its catalytic fidelity, which in turn ensures that T6P can accurately signal the plant's sucrose (B13894) status. nih.gov This points to a broader theme in trehalose metabolism where the protein architecture, beyond the active site, is key to its regulatory roles. creative-enzymes.com The concept of moonlighting proteins is well-established in yeasts, where metabolic enzymes have been found to act as transcriptional regulators or to be involved in the assembly of organelles. nih.govnih.gov

Other Enzymes Modulating Trehalose 6-Phosphate Levels

While Trehalose-6-Phosphate Synthase (TPS) and Trehalose-6-Phosphate Phosphatase (TPP) are the direct players in the synthesis and dephosphorylation of T6P, other enzymes can indirectly influence its concentration by acting on its product, trehalose, or by providing alternative degradation pathways for T6P.

Trehalase (TRE) and Trehalose Hydrolysis

Trehalase (TRE), specifically α,α-trehalase (EC 3.2.1.28), is a glycoside hydrolase that catalyzes the hydrolysis of one molecule of trehalose into two molecules of glucose. wikipedia.org This degradation of trehalose is a critical process in the energy metabolism and stress response of many organisms, including insects, fungi, and plants. researchgate.netbiologists.com Although trehalose is not produced by mammals, the trehalase enzyme is present in the intestinal villi and kidney brush border membranes to hydrolyze ingested trehalose. wikipedia.org

In fungi, two main types of trehalases exist, classified by their optimal pH: neutral trehalase (NT) and acid trehalase (AT). oup.comnih.gov

Neutral Trehalase (NT): Located in the cytosol, it is responsible for mobilizing the cell's internal trehalose reserves in response to developmental cues, nutrient availability, or stress. oup.comnih.gov

Acid Trehalase (AT): Primarily extracellular, it functions as a "carbon scavenger," enabling the cell to utilize external trehalose as a carbon source. oup.comnih.gov

This division of labor highlights a sophisticated regulation of trehalose pools, which in turn influences the equilibrium of the T6P-to-trehalose conversion. oup.comnih.gov

Interactive Table: Fungal Trehalase Types and Functions

| Enzyme Type | Location | Optimal pH | Primary Function | Regulatory Role |

|---|---|---|---|---|

| Neutral Trehalase (NT) | Cytosol | ~7.0 wikipedia.org | Mobilizes endogenous trehalose stores. oup.comnih.gov | Responds to developmental programs, nutrient signals, and stress. oup.comnih.gov |

| Acid Trehalase (AT) | Extracellular/Periplasmic oup.com | ~4.5 wikipedia.org | Hydrolyzes exogenous trehalose for use as a carbon source. oup.comnih.gov | Controlled by carbon catabolic regulatory circuits. oup.comnih.gov |

Roles of Specific Hydrolases (e.g., TreC, TPH)

Besides the primary TPP enzymes, other hydrolases can act on T6P or related compounds. A key example is the trehalose-6-phosphate hydrolase, commonly known as TreC (EC 3.2.1.93).

TreC (Trehalose-6-Phosphate Hydrolase): Found in some bacteria like Escherichia coli, TreC is a hydrolase that directly degrades trehalose-6-phosphate. nih.govebi.ac.uk However, its action differs significantly from TPP. While TPP dephosphorylates T6P to yield trehalose and inorganic phosphate, TreC hydrolyzes the glycosidic bond within the T6P molecule itself. figshare.complos.org This reaction results in the formation of glucose and glucose-6-phosphate. nih.govfigshare.complos.org

The TreC enzyme is typically part of an operon that includes TreB, a transporter for trehalose. figshare.complos.org In this system, extracellular trehalose is transported into the cell by the TreB protein, a process that involves phosphorylation, converting it directly to T6P inside the cytoplasm. nih.govfigshare.com This newly formed T6P is then immediately hydrolyzed by TreC. nih.govfigshare.com This pathway represents an alternative route for trehalose catabolism, bypassing the need for a separate trehalase enzyme and directly feeding the products into glycolysis. nih.gov The trehalose hydrolase TreC is not essential for the utilization of low sucrose levels in certain E. coli strains, suggesting plasticity in substrate acceptance by these related transport and enzymatic systems. plos.org

Interactive Table: Comparison of TPP and TreC Hydrolases

| Feature | Trehalose-6-Phosphate Phosphatase (TPP) | Trehalose-6-Phosphate Hydrolase (TreC) |

|---|---|---|

| EC Number | 3.1.3.12 nih.gov | 3.2.1.93 ebi.ac.uk |

| Substrate | Trehalose-6-phosphate creative-enzymes.com | Trehalose-6-phosphate nih.gov |

| Products | Trehalose + Inorganic Phosphate creative-enzymes.com | Glucose + Glucose-6-phosphate nih.govfigshare.com |

| Bond Cleaved | Phosphoric monoester bond creative-enzymes.com | Glycosidic bond |

| Typical Pathway | Part of the two-step trehalose synthesis pathway (TPS/TPP). figshare.com | Part of a trehalose catabolic pathway, often coupled with a PTS transporter (TreB). figshare.complos.org |

| Primary Function | Final step in trehalose biosynthesis. biologists.com | Degradation of T6P derived from extracellular trehalose for energy. nih.gov |

Regulatory and Signaling Functions of Trehalose 6 Phosphate

Trehalose (B1683222) 6-Phosphate as a Central Metabolic Signal

T6P functions as a key indicator of the plant's carbon status, acting as a direct signal of readily available sugar, particularly sucrose (B13894). researchgate.netoup.com This allows the plant to balance the supply of carbohydrates from source tissues (like leaves) with the demands of sink tissues (like roots, seeds, and developing organs). nih.gov By monitoring sucrose levels, the T6P pathway helps to maintain metabolic homeostasis, ensuring that growth processes are aligned with the available energy resources. researchgate.netnih.gov

A defining characteristic of T6P as a signaling molecule is its remarkably strong and positive correlation with sucrose levels. Numerous studies across various plant species and tissues have demonstrated that T6P concentrations closely track the fluctuations in sucrose content. oup.com When carbon-starved Arabidopsis thaliana seedlings are supplied with sucrose, their internal T6P content increases rapidly and dramatically. nih.gov For instance, one study documented a rise in T6P from 18 to 482 pmol·g⁻¹ fresh weight after sucrose addition. nih.gov

This tight relationship has led to the widely accepted "Suc-T6P nexus" model, which posits that T6P acts as a specific signal for sucrose availability. oup.com While levels of other sugars like glucose and fructose (B13574) also rise upon sucrose feeding, their correlation with T6P is generally weaker than that of sucrose. nih.gov This specificity suggests that T6P is not just a general indicator of hexose (B10828440) sugar pools but a more precise proxy for the plant's primary transport sugar, sucrose. nih.gov

Table 1: Correlation of T6P with Various Sugars in Arabidopsis Thaliana Seedlings This table presents data from short-term sugar-feeding experiments with carbon-starved seedlings, showing the strength of the correlation between T6P and different sugars.

| Sugar Compound | Pearson Correlation Coefficient (r) with T6P | Reference |

| Sucrose | 0.937 | nih.gov |

| Fructose | 0.886 | nih.gov |

| Glucose | 0.846 | nih.gov |

| UDP-Glucose | 0.640 | nih.gov |

| Glucose-6-Phosphate | 0.499 | nih.gov |

T6P is not only a signal of sucrose status but also a key component of a negative feedback loop to regulate sucrose levels. oup.comresearchgate.net This homeostatic mechanism helps to maintain sucrose concentrations within an optimal range. oup.com One of the primary ways T6P exerts this control is by regulating starch metabolism. In leaves, T6P inhibits the breakdown of transitory starch, which is synthesized during the day and mobilized at night to provide a continuous supply of sucrose to the plant. nih.govoup.comnih.gov

When sucrose levels are high, the resulting increase in T6P levels puts a brake on starch degradation, preventing an over-accumulation of sucrose. nih.govnih.gov Conversely, when sucrose is in high demand, T6P levels fall, releasing this inhibition and allowing for greater mobilization of starch reserves. oup.com This feedback control is crucial for balancing carbon supply and demand across the entire plant. oup.com Evidence indicates that high T6P can override other sugar signals to restrict starch mobilization, highlighting its dominant role in this regulatory circuit. nih.gov

Interactions with Major Kinase Signaling Networks

T6P exerts its profound influence on plant growth and metabolism by interacting with central energy-sensing kinase networks. These interactions allow the plant to translate the metabolic signal of sucrose availability into large-scale changes in cellular activity, including gene expression and protein synthesis. The two primary kinase pathways modulated by T6P are the SNF1-Related Kinase 1 (SnRK1) and the Target of Rapamycin (TOR) networks. pnas.orgnih.gov

The SnRK1 protein kinase is a master regulator of the energy-deprivation response in plants, analogous to AMPK in mammals and Snf1 in yeast. frontiersin.org When cellular energy levels are low (low sucrose), SnRK1 is active and promotes catabolic processes while inhibiting anabolic, energy-consuming pathways like growth to conserve energy. frontiersin.orgnih.gov

A pivotal discovery was that T6P is a potent inhibitor of SnRK1 activity. frontiersin.orgoup.com When sucrose levels are high, the corresponding rise in T6P inhibits the SnRK1 complex. nih.gov This inhibition de-represses anabolic pathways and promotes growth, signaling that the plant has sufficient energy resources. nih.govnih.gov The mechanism of inhibition has been shown to be direct; T6P binds to the catalytic KIN10 subunit of SnRK1, which weakens its interaction with its activating kinase (GRIK1), thereby preventing SnRK1 activation. nih.govnih.gov This T6P/SnRK1 signaling hub is considered a core mechanism for allocating carbon resources throughout the plant. portlandpress.comukri.org

Table 2: The Antagonistic Relationship between T6P and SnRK1

| Condition | T6P Level | SnRK1 Activity | Dominant Metabolic State | Resulting Plant Process | Reference |

| High Sucrose | High | Inhibited | Anabolism | Growth, Biosynthesis | nih.gov |

| Low Sucrose (Starvation) | Low | Active | Catabolism | Growth Arrest, Stress Response | frontiersin.org |

The TOR kinase is another central regulator of cell growth, proliferation, and metabolism. In contrast to SnRK1, which is activated by energy deficit, TOR is activated under energy-replete conditions to promote growth. pnas.org Recent research has revealed that T6P also plays a role in modulating TOR signaling.

Studies on lateral root formation in Arabidopsis have shown that an increase in T6P levels not only inhibits SnRK1 but also promotes TOR activity. pnas.orgnih.gov This dual action creates a robust switch that integrates sugar availability with organ development. When T6P levels are high, the coordinated inhibition of the "famine" kinase SnRK1 and activation of the "feast" kinase TOR provides a strong signal to initiate energy-demanding processes like the formation of new roots. pnas.org This suggests that T6P acts as a pivotal signal that links hormonal cues, like auxin, with the antagonistic master energy regulators SnRK1 and TOR to control organ growth. pnas.orgnih.gov

Impact on Gene Expression and Transcriptional Regulation

The T6P signal, primarily through its control over the SnRK1 kinase, has a widespread impact on the plant's transcriptome. By inhibiting SnRK1, T6P effectively reprograms gene expression from a conservative, stress-response mode to a growth-oriented, anabolic mode. oup.comoup.com

When SnRK1 is active (low T6P), it promotes the expression of a wide array of genes involved in catabolism and stress responses, often through the activation of transcription factors like the bZIP family. frontiersin.org Conversely, when T6P levels rise and inhibit SnRK1, the expression of these genes is down-regulated, while genes involved in biosynthetic pathways are de-repressed or up-regulated. nih.govoup.com

For example, altering T6P levels has been shown to affect the expression of genes involved in:

Primary Metabolism: Genes for enzymes in glycolysis and the TCA cycle. researchgate.netoup.com

Secondary Metabolism: Pathways such as lipid synthesis. oup.com

Sugar Transport: Genes encoding sugar transporters like SWEETs, which are crucial for assimilate partitioning. nih.govoup.com

Developmental Control: Genes that regulate major developmental transitions, such as flowering time. researchgate.net

This transcriptional reprogramming ensures that the plant's metabolic machinery and developmental programs are finely tuned to its real-time carbon status, as reported by the T6P signal. oup.comoup.com

Differential Gene Expression Profiling in Response to Trehalose 6-Phosphate

The signaling role of T6P is fundamentally linked to its ability to modulate the expression of a wide array of genes. Changes in cellular T6P levels trigger significant transcriptomic reprogramming, affecting metabolic pathways, developmental programs, and hormonal responses.

In maize, for instance, reduced T6P levels were associated with a decrease in the expression of genes involved in primary metabolism, while simultaneously increasing the expression of genes related to secondary metabolism, such as those in lipid-related pathways. oup.com A notable observation in these transgenic maize plants was the up-regulation of seven SWEET (Sugars Will Eventually be Exported Transporters) genes, suggesting a role for T6P in regulating sugar transport between tissues. oup.com

Studies in Arabidopsis thaliana have further detailed the impact of T6P on gene expression. The expression of TPS1 (TREHALOSE-6-PHOSPHATE SYNTHASE 1), the primary enzyme for T6P synthesis, and TPPB (TREHALOSE-6-PHOSPHATE PHOSPHATASE B), an enzyme that degrades T6P, have been shown to correlate with sucrose levels, indicating a feedback mechanism to manage carbon flux through the pathway. tandfonline.com T6P levels also directly influence the expression of genes controlling major developmental transitions. For example, T6P is required for the expression of FLOWERING LOCUS T (FT) in leaves and modulates the expression of the SQUAMOSA PROMOTER BINDING PROTEIN LIKE (SPL) family of transcription factors at the shoot apex, partly by suppressing the microRNA miR156. researchgate.netmpg.de Furthermore, increased T6P can upregulate the expression of flowering genes such as AtAP1 and AtFLY. researchgate.net

The interplay between T6P and hormonal signaling pathways is also evident at the transcriptional level. T6P promotes the expression of the auxin biosynthesis gene TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2), which is crucial for seed filling. researchgate.netnih.gov Conversely, the hormone auxin can impact T6P levels by transcriptionally down-regulating TPPB in lateral root founder cells, thereby promoting lateral root development. pnas.orgnih.gov

Table 1: Selected Genes Differentially Regulated in Response to Trehalose 6-Phosphate Levels

| Gene/Gene Family | Organism | Effect of T6P | Function | Reference |

|---|---|---|---|---|

| Primary Metabolism Genes | Maize | Down-regulated by low T6P | Central metabolic processes | oup.com |

| Secondary Metabolism Genes (e.g., lipid-related) | Maize | Up-regulated by low T6P | Specialized metabolic pathways | oup.com |

| SWEET Genes | Maize | Up-regulated by low T6P | Sugar transport | oup.com |

| FLOWERING LOCUS T (FT) | Arabidopsis | Positively regulated | Promotion of flowering | mpg.de |

| miR156 | Arabidopsis | Suppressed | Regulation of developmental timing | researchgate.netmpg.de |

| SPL Genes | Arabidopsis | Positively regulated (via miR156 suppression) | Transcription factors for development | researchgate.netmpg.de |

| TAR2 | Pea | Positively regulated | Auxin biosynthesis, seed filling | researchgate.netnih.gov |

| TPPB | Arabidopsis | Negatively regulated by auxin (which increases T6P) | T6P degradation, lateral root formation | pnas.org |

| SnRK1 marker genes | Maize | Altered by low T6P | Energy signaling | oup.com |

Regulation of Carbon-Responsive Genes

T6P acts as a central integrator of carbon status, primarily through its interaction with the SUCROSE-NON-FERMENTING1-RELATED KINASE1 (SnRK1) signaling pathway. tandfonline.comresearchgate.net SnRK1 is a master metabolic regulator that is activated under low-energy conditions to promote catabolic processes and inhibit anabolic activities. researchgate.net T6P functions as a "feast" signal; when sucrose and, consequently, T6P levels are high, T6P inhibits SnRK1 activity, thereby relieving the repression on anabolic pathways and promoting growth. researchgate.netoup.com

This T6P-SnRK1 regulatory module is crucial for controlling the expression of numerous carbon-responsive genes. For example, T6P has been shown to regulate starch metabolism. It promotes the activation of ADP-glucose pyrophosphorylase (AGPase), a key enzyme in starch synthesis, via a thioredoxin-mediated redox reaction. frontiersin.orgnih.gov This indicates that high T6P levels not only signal sucrose availability but also actively promote the conversion of excess sugar into storage forms like starch.

Furthermore, the T6P/SnRK1 pathway controls glycolysis, thereby regulating the utilization of carbohydrates for growth. pnas.org In transgenic plants with reduced T6P levels, the addition of sugar inhibits growth and leads to an accumulation of respiratory intermediates, demonstrating that T6P is indispensable for proper carbohydrate utilization. pnas.org The regulatory network also involves downstream transcription factors. SnRK1 is known to phosphorylate and activate C/S1 bZIP transcription factors, which in turn can influence the expression of genes involved in sugar metabolism. nih.gov This intricate network ensures that gene expression related to carbon consumption and storage is tightly coupled to the actual availability of sugars, with T6P acting as the critical licensing factor for growth. nih.gov

Influence on Cellular Processes and Development in Plants

As a key signaling molecule that links metabolism to growth, T6P exerts profound influence over a multitude of cellular processes and developmental programs throughout the plant life cycle. frontiersin.orgcapes.gov.brnih.gov

Regulation of Embryogenesis and Seed Development

The T6P pathway is essential for proper embryo development. nih.gov In Arabidopsis, mutants lacking a functional TPS1 gene are embryo-lethal, with development arresting at the torpedo (B1668785) stage. portlandpress.comannualreviews.org This stage is critical as it precedes the major phase of storage reserve accumulation in the cotyledons. portlandpress.com While the developmental progression is blocked in tps1 mutants, the expression of genes involved in the accumulation of storage reserves appears to follow a normal temporal program, suggesting that T6P's role is crucial for the developmental transition itself, rather than as a direct trigger for the metabolic pathways of storage. portlandpress.com The essential nature of the molecule, rather than the TPS1 protein itself, was demonstrated by the fact that the tps1 mutant lethality can be rescued by the expression of a bacterial TPS enzyme. pnas.org

Recent research has elucidated a key mechanism through which T6P controls seed development. T6P promotes the process of seed filling by stimulating the biosynthesis of the plant hormone auxin. researchgate.netnih.gov It achieves this by promoting the expression of the auxin biosynthesis gene TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2). researchgate.netnih.gov The resulting increase in auxin concentrations is required to mediate the T6P-induced activation of storage processes. researchgate.net Consequently, seeds deficient in T6P are smaller and have reduced starch content, highlighting the crucial role of T6P in coordinating metabolic signals with hormonal control during this integral phase of the plant life cycle. researchgate.netnih.gov

Control of Vegetative Growth and Biomass Accumulation

T6P is indispensable for vegetative growth and the accumulation of biomass. pnas.org Its role as an indicator of sucrose status allows plants to align their growth rate with their available carbon resources. nih.gov Mutants with impaired T6P synthesis, such as those with reduced AtTPS1 activity, exhibit severe growth defects, including dwarfism. researchgate.net This phenotype underscores the function of T6P as a positive regulator of growth.

The mechanism of growth control is directly linked to T6P's regulation of carbohydrate metabolism. By controlling the flux of carbon into various anabolic pathways, T6P essentially grants a license for growth when sugar is plentiful. nih.govpnas.org Plants engineered to have reduced T6P levels cannot properly utilize supplied sugars, leading to growth inhibition. pnas.org Conversely, improving T6P signaling can enhance growth. pnas.org The T6P/SnRK1 signaling pathway is central to this regulation, as it governs major biosynthetic processes that build biomass. tandfonline.com Therefore, T6P acts as a fundamental signal that translates the availability of photoassimilates into tangible vegetative growth and biomass production. nih.gov

Modulation of Shoot and Root Architecture (e.g., Lateral Root Formation, Branching)

Root Architecture: T6P is a positive regulator of lateral root (LR) formation. pnas.orgpnas.org An intricate regulatory network has been identified where increased T6P levels in LR founder cells promote root branching. pnas.org This occurs through a dual mechanism involving two master kinases: T6P inhibits the energy-depletion sensor SnRK1 while activating the growth-promoting Target of Rapamycin (TOR) kinase. pnas.orgnih.gov The plant hormone auxin acts upstream in this pathway by transcriptionally repressing the gene for TPPB, an enzyme that degrades T6P. pnas.org This action leads to a localized increase in T6P, which then drives the formation of a new lateral root. pnas.org Additionally, mutations in TPP genes, such as tppi1, can lead to shortened primary roots, an effect linked to compromised auxin transport. nih.gov

Shoot Architecture: T6P also modulates shoot branching and apical dominance. oup.combohrium.com The gene for the primary T6P synthesis enzyme, TPS1, is expressed in axillary buds and the associated vasculature. bohrium.com Experiments lowering T6P levels specifically in axillary buds led to a strong delay in bud outgrowth and inhibited branching. bohrium.com Conversely, increasing T6P levels in the vasculature enhanced shoot branching, an effect accompanied by higher expression of FLOWERING LOCUS T (FT) and the up-regulation of sucrose transporters. bohrium.com This demonstrates that T6P acts both locally within the bud and systemically through the vasculature to signal sucrose status and regulate the outgrowth of axillary buds. bohrium.com

Table 2: Key Components in T6P-Mediated Architectural Development

| Developmental Process | Key Regulatory Component | Role in Pathway | Effect of T6P | Reference |

|---|---|---|---|---|

| Lateral Root Formation | SnRK1 | Master kinase (energy sensor) | T6P inhibits SnRK1 | pnas.orgnih.gov |

| TOR | Master kinase (growth promoter) | T6P activates TOR | pnas.orgnih.gov | |

| TPPB | T6P phosphatase (degradation) | T6P levels increase when TPPB is repressed by auxin | pnas.org | |

| Auxin | Phytohormone | Represses TPPB, promotes T6P accumulation | pnas.orgnih.gov | |

| Shoot Branching | Axillary Buds | Site of T6P action | Local T6P is required for bud outgrowth | bohrium.com |

| Vasculature | Site of T6P synthesis/transport | Systemic T6P signals sucrose status, promotes branching | bohrium.com | |

| Sucrose Transporters | Membrane proteins | Up-regulated by high vascular T6P to facilitate sugar delivery | bohrium.com |

Timing of Developmental Transitions (e.g., Flowering)

The transition from vegetative growth to flowering is a critical, energy-intensive process that is tightly regulated by T6P. nih.govnih.gov T6P acts as a key signal of metabolic sufficiency, ensuring that plants only commit to reproduction when they have adequate carbohydrate reserves. mpg.de This is highlighted by the phenotype of tps1 mutants, which are extremely late flowering, even under environmental conditions that would normally induce flowering. researchgate.netnih.gov

The T6P pathway influences flowering time through multiple, integrated mechanisms.

Regulation of Florigen: In the leaves, T6P is absolutely required for the expression of FLOWERING LOCUS T (FT), the gene encoding the mobile flowering signal (florigen). mpg.de FT protein then travels to the shoot apical meristem to initiate the floral program. T6P thereby links the perception of inductive environmental signals like day length with the plant's internal carbon status to time FT expression optimally. mpg.de

Regulation of the Age Pathway: At the shoot apical meristem, T6P regulates the "age" or autonomous pathway of flowering. researchgate.net It does this by suppressing the expression of miR156. researchgate.netmpg.de This microRNA is a repressor of a family of transcription factors known as SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPLs), which are key promoters of the juvenile-to-adult phase transition and flowering. mpg.de By inhibiting miR156, T6P promotes the expression of SPLs, thus facilitating the transition to the reproductive phase. researchgate.netmpg.de

Regulation of Floral Repressors: T6P signaling also negatively impacts the expression of major floral repressors, such as FLOWERING LOCUS C (FLC). nih.gov FLC is a well-known repressor in the vernalization and autonomous pathways, and its downregulation by the T6P pathway provides another route by which high carbon status can promote flowering. nih.gov

Through these interconnected pathways, T6P acts as a central hub, integrating environmental cues and endogenous developmental programs with the plant's metabolic state to ensure the timely and successful transition to flowering. mpg.denih.gov

Meristem Determinacy and Cell Fate Specification

Trehalose 6-phosphate and its metabolizing enzymes, particularly trehalose-6-phosphate (B3052756) phosphatases (TPPs), play a significant role in controlling the fate of meristems, the plant tissues responsible for generating new organs. Research in maize (Zea mays) has revealed that the TPPs RAMOSA3 (RA3) and TPP4 are critical for establishing meristem determinacy. nih.govnih.govresearchgate.net Loss-of-function mutations in the genes encoding these proteins lead to a reduction in meristem determinacy, resulting in increased branching in the inflorescence (the flower-bearing structure). nih.govresearchgate.netnih.gov

Intriguingly, the regulatory function of these TPPs in meristem fate appears to be independent of their enzymatic activity. nih.govnih.gov Studies have shown that there is no correlation between the level of TPP enzymatic activity and the branching phenotype. nih.gov Furthermore, a catalytically inactive version of the RA3 protein was able to complement the mutant phenotype, strongly suggesting a non-enzymatic, or "moonlighting," function for these proteins in regulating meristem development. nih.gov This non-catalytic role is supported by the nuclear localization of RA3, where it has been observed to accumulate in nuclear condensates that are enriched with RNA Polymerase II, the enzyme responsible for transcribing DNA into RNA. biorxiv.org This co-localization suggests that RA3 may be directly involved in regulating the transcription of genes that control meristem determinacy. biorxiv.org

The broader T6P pathway is also implicated in specifying cell fate. In Arabidopsis thaliana, the primary enzyme for T6P synthesis, TREHALOSE-6-PHOSPHATE SYNTHASE1 (TPS1), is essential for the transition from embryonic to vegetative development. nih.govfrontiersin.org The regulation of T6P levels within the shoot apical meristem is critical for developmental transitions, such as flowering. frontiersin.org

Table 1: Key Proteins in Meristem Determinacy Regulated by the Trehalose 6-Phosphate Pathway

| Protein | Organism | Function in Meristem Determinacy | Supporting Evidence |

| RAMOSA3 (RA3) | Zea mays | Promotes meristem determinacy; loss of function leads to increased inflorescence branching. nih.govfrontiersin.org | Non-catalytic function; co-localizes with RNA Polymerase II in the nucleus. nih.govbiorxiv.org |

| TPP4 | Zea mays | Acts redundantly with RA3 to control meristem determinacy. nih.govresearchgate.net | Double mutants (ra3;tpp4) show a more severe branching phenotype than single mutants. nih.gov |

| TREHALOSE-6-PHOSPHATE SYNTHASE1 (TPS1) | Arabidopsis thaliana | Essential for the transition to reproductive development. nih.gov | Loss-of-function mutations are embryo-lethal and impair the floral transition when rescued. nih.gov |

Cross-Talk with Phytohormone Signaling Pathways

Trehalose 6-phosphate signaling is intricately connected with the signaling pathways of major plant hormones, acting as a crucial link between metabolic status and hormonal control of development.

Interactions with Auxin Homeostasis and Signaling

A significant body of evidence points to a close and complex relationship between T6P and auxin, a key regulator of plant growth and development. T6P has been shown to promote the biosynthesis of auxin. researchgate.netnih.gov In developing pea (Pisum sativum) seeds, elevated levels of T6P stimulate the expression of the auxin biosynthesis gene TRYPTOPHAN AMINOTRANSFERASE RELATED2 (TAR2). researchgate.netnih.gov This increase in auxin concentration is necessary for the proper filling of seeds, indicating that auxin acts downstream of the T6P signal in this developmental process. researchgate.netnih.gov

The interaction is not unidirectional. Auxin signaling can, in turn, influence the T6P pathway. For instance, auxin can transcriptionally down-regulate the expression of the TPP gene TPPB in lateral root cells. pnas.orgpnas.org This suggests a feedback loop where auxin can modulate the levels of T6P to fine-tune developmental processes like lateral root formation.

Furthermore, TPPs themselves can influence auxin homeostasis. In Arabidopsis, the overexpression of the AtTPPI gene leads to increased auxin accumulation. nih.gov Conversely, in mutants lacking AtTPPI, the expression of genes such as GH3.3 and GH3.9, which encode enzymes that inactivate auxin by conjugating it to amino acids, is upregulated. nih.gov This indicates that TPPs can modulate auxin levels by influencing the expression of genes involved in auxin metabolism.

Modulation of Abscisic Acid (ABA) Responses

Trehalose 6-phosphate signaling also intersects with the abscisic acid (ABA) pathway, particularly in the context of stress responses. ABA is a key hormone involved in mediating plant responses to abiotic stresses such as drought. There is a synergistic relationship between trehalose, the product of T6P dephosphorylation, and ABA in regulating processes like root growth and stomatal closure. nih.govnih.gov

The expression of certain TPP genes is directly influenced by ABA. In Arabidopsis, the expression of the TPPE gene is induced by ABA. nih.govnih.govresearchgate.net This induction is mediated by the ABA-responsive transcription factor ABA RESPONSE ELEMENT BINDING FACTOR2 (ABF2), which directly binds to the promoter of the TPPE gene to activate its expression. nih.govnih.govresearchgate.net The resulting increase in TPPE activity leads to higher trehalose production, which in turn enhances the ABA-mediated inhibition of root growth and promotion of stomatal closure. nih.govnih.gov This regulatory module represents a new branch of the ABA signaling pathway, where T6P metabolism is a key component in executing ABA-dependent stress responses. nih.gov

Table 2: Interaction between Trehalose 6-Phosphate Pathway and Phytohormone Signaling

| Interacting Hormone | Key Gene/Protein in T6P Pathway | Effect of Interaction | Research Finding |

| Auxin | Trehalose 6-phosphate (T6P) | Promotes auxin biosynthesis. researchgate.netnih.gov | T6P upregulates the expression of the auxin biosynthesis gene TAR2. researchgate.netnih.gov |

| Auxin | Trehalose-6-phosphate phosphatase B (TPPB) | Auxin down-regulates TPPB expression. pnas.orgpnas.org | This feedback loop is involved in lateral root formation. pnas.orgpnas.org |

| Auxin | Trehalose-6-phosphate phosphatase I (AtTPPI) | AtTPPI influences auxin homeostasis. nih.gov | Overexpression of AtTPPI increases auxin levels, while its absence upregulates auxin-conjugating genes GH3.3 and GH3.9. nih.gov |

| Abscisic Acid (ABA) | Trehalose-6-phosphate phosphatase E (TPPE) | ABA induces TPPE expression, leading to enhanced ABA responses. nih.govnih.gov | The transcription factor ABF2 directly activates TPPE expression, promoting trehalose production and ABA-mediated stomatal closure and root growth inhibition. nih.govnih.govresearchgate.net |

Regulation of Circadian Rhythm and Diurnal Metabolic Fluctuations

The T6P signaling pathway is also involved in the regulation of the circadian clock and the management of daily fluctuations in metabolism. The circadian clock is an internal timekeeping mechanism that allows plants to anticipate and adapt to the daily changes in light and temperature.

A key area where T6P and the circadian clock interact is in the regulation of starch metabolism. nih.govplantae.org Plants accumulate starch during the day through photosynthesis and then break it down at night to provide a steady supply of energy for growth and maintenance. The rate of starch degradation is under circadian control to ensure that the reserves last until dawn. plantae.orgoup.com T6P has been shown to inhibit the breakdown of starch. nih.gov The levels of T6P are influenced by sucrose availability, which fluctuates diurnally. This suggests that T6P acts as a signal that integrates information about the plant's current metabolic status (sucrose levels) with the circadian clock's programmed rate of starch mobilization. nih.gov This interaction helps to fine-tune carbon allocation and prevent premature exhaustion of starch reserves. nih.gov

Furthermore, T6P has been found to affect the expression of genes involved in light signaling pathways. nih.gov These light signaling pathways are themselves closely intertwined with the circadian clock, as light is a primary environmental cue that entrains the clock. By influencing light signaling, T6P can indirectly impact the functioning of the circadian oscillator and the rhythmic expression of numerous genes that control plant growth and development. nih.gov The connection between T6P, metabolic status, and the circadian clock highlights the role of this signaling molecule in coordinating plant growth with the daily cycles of the environment.

Genetic and Molecular Biology of Trehalose 6 Phosphate Pathways

Identification and Characterization of Trehalose (B1683222) 6-Phosphate Related Gene Families

The advent of whole-genome sequencing has enabled comprehensive studies of the gene families encoding the enzymes of the trehalose biosynthesis pathway across the plant kingdom.

Genome-wide analyses have revealed that both the TPS and TPP gene families are widespread and have expanded in various plant lineages. nih.gov In plants, TPS genes encode proteins that typically contain both a TPS domain and a TPP-like domain, whereas TPP genes encode smaller proteins with only a TPP domain. nih.govplos.org

Studies in model organisms and crop plants have identified varying numbers of TPS and TPP genes, suggesting species-specific evolution and functional diversification. For instance, the genome of the model plant Arabidopsis thaliana contains 11 TPS genes (AtTPS1–AtTPS11) and 10 TPP genes (AtTPPA–AtTPPJ). nih.gov Similarly, rice (Oryza sativa) and wheat (Triticum aestivum) also possess large families of these genes. nih.govnih.gov A genome-wide study in common wheat identified 31 TaTPP genes, while cultivated peanut (Arachis hypogaea) has been found to contain 16 AhTPS and 17 AhTPP genes. nih.govnih.gov

Table 1: Number of TPS and TPP Genes Identified in Genome-Wide Analyses of Various Plant Species

| Species | Number of TPS Genes | Number of TPP Genes |

| Arabidopsis thaliana | 11 nih.govnih.gov | 10 nih.govnih.gov |

| Oryza sativa (rice) | 11 nih.govnih.gov | 10 nih.gov |

| Triticum aestivum (wheat) | Not specified | 31 nih.govnih.gov |

| Arachis hypogaea (peanut) | 16 nih.govfrontiersin.org | 17 nih.govfrontiersin.org |

| Populus trichocarpa (poplar) | 12 plos.org | Not specified |

| Rosa chinensis (rose) | Not specified | 11 mdpi.com |

| Theaceae family (10 species) | 102 (total) nih.gov | Not specified |

This table is interactive. You can sort the columns by clicking on the headers.

These analyses have shown that while multiple genes exist, often only a few, or even a single one (like AtTPS1 in Arabidopsis), encode a catalytically active TPS enzyme. nih.govnih.gov In contrast, all identified TPP proteins in Arabidopsis have been shown to possess TPP enzymatic activity. nih.govnih.gov

Phylogenetic analyses of the TPS gene family consistently group the genes into two main clades: Class I and Class II. nih.govnih.govplos.org These classes differ in their gene structure, expression patterns, and enzymatic activity. nih.gov Class I TPS genes, such as AtTPS1-AtTPS4 in Arabidopsis, are considered the catalytically active forms. nih.gov Class II TPS genes (AtTPS5-AtTPS11 in Arabidopsis) are generally thought to lack TPS activity, and their TPP-like domain has also lost enzymatic function during evolution. nih.govplos.org The function of Class II TPS proteins remains largely unknown, but they are hypothesized to have regulatory roles. nih.gov

The evolutionary history of these gene families is ancient, predating the divergence of major plant lineages. exlibrisgroup.com The expansion of both the TPS and TPP gene families in plants is thought to have been driven primarily by gene duplication events, particularly segmental duplications. nih.govnih.gov This expansion has contributed to the functional diversity observed in plant stress responses. nih.gov Collinearity analyses in species like peach and peanut have revealed high homology with Arabidopsis, indicating that TPS genes are highly conserved throughout evolution. nih.gov

The TPP gene family in wheat has been classified into five clades based on phylogenetic analysis, showing a close evolutionary relationship with barley, Brachypodium distachyon, and rice. nih.gov Similarly, analysis in Theaceae species categorized TPS genes into two primary subfamilies and six distinct clades, with segmental duplication being the main driver of their evolution. nih.gov

Functional Genomics Approaches

To understand the specific roles of individual TPS and TPP genes, researchers employ a variety of functional genomics techniques.

Mutational analysis involves creating and studying organisms with altered gene function. Loss-of-function mutations, often knockouts, eliminate or reduce the gene's activity, while gain-of-function mutations enhance or alter it. youtube.com

A key finding from this approach is the essential nature of TPS1 in Arabidopsis thaliana. Loss-of-function tps1 mutants are embryo-lethal, with development arresting at the torpedo (B1668785) stage. nih.govnih.gov This demonstrates that T6P synthesis is indispensable for proper embryo development. nih.gov In contrast, loss-of-function mutations in other TPS or TPP genes can lead to more subtle or condition-specific phenotypes. For example, a mutation in AtTPPF resulted in a drought-sensitive phenotype in Arabidopsis. nih.gov Similarly, tps5 mutants in Arabidopsis showed decreased heat tolerance. mdpi.com

Gain-of-function approaches are less common but can be informative. The concept involves increasing a gene's activity, which for a gene like a tumor suppressor, could be beneficial, whereas for an oncogene, it could be detrimental. youtube.com In the context of T6P pathways, this is more frequently studied through overexpression.

Gene silencing (e.g., using RNA interference or microRNAs) and overexpression are powerful tools to modulate the levels of specific gene products and observe the resulting physiological and metabolic changes.

Overexpression of TPS genes has been shown to enhance tolerance to various abiotic stresses. For example, overexpressing AtTPS1 in tobacco conferred resistance to drought and temperature stress. mdpi.com In sugarcane, overexpression of the E. coli TPS gene (otsA) led to lower sucrose (B13894) levels in mature cane, while overexpression of the TPP gene (otsB) resulted in increased sucrose levels. nih.gov Overexpression of AtTPPF and AtTPPI in Arabidopsis improved drought tolerance, and overexpression of AtTPPD enhanced salt tolerance. nih.govmdpi.com

Conversely, gene silencing has been used to reduce the expression of specific TPS genes. In sugarcane, partial silencing of native TPS expression led to lower levels of glucose and fructose (B13574) in immature stalks and lower sucrose in mature internodes. nih.gov These studies highlight the delicate balance of T6P levels in regulating carbon metabolism and stress responses.

Table 2: Summary of Phenotypes from Gene Silencing and Overexpression Studies

| Gene Manipulated | Species | Method | Key Phenotypic Outcome(s) |

| AtTPS1 | Tobacco | Overexpression | Enhanced osmotic, drought, and temperature stress resistance. mdpi.com |

| GhTPS11 | Arabidopsis | Overexpression | Increased tolerance to heat, drought, and salt stress. mdpi.com |

| otsA (E. coli TPS) | Sugarcane | Overexpression | Lowered sucrose levels in mature cane. nih.gov |

| otsB (E. coli TPP) | Sugarcane | Overexpression | Increased sucrose levels in mature cane. nih.gov |

| Native TPS | Sugarcane | Gene Silencing | Lowered sucrose and glucose in mature tissue. nih.gov |

| AtTPPF | Arabidopsis | Overexpression | Increased drought tolerance and trehalose accumulation. nih.gov |

| AtTPPI | Arabidopsis | Overexpression | Increased drought resistance and water use efficiency. mdpi.com |

| AtTPPD | Arabidopsis | Overexpression | Improved salt tolerance. nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Analyzing the global changes in transcripts (transcriptomics) and metabolites (metabolomics) in response to altered T6P levels provides a systems-level view of the pathway's influence.

In Arabidopsis, inducing a 4-fold increase in T6P levels led to significant changes in over 13,000 transcripts. oup.comnih.gov Changes directly linked to the rise in T6P included the repression of photosynthesis-related genes and the induction of growth-related processes like ribosome biogenesis. oup.comnih.gov Furthermore, elevated T6P was shown to repress starvation-related genes, consistent with the known inhibition of the energy-sensing kinase SnRK1 by T6P. oup.comnih.gov

Metabolome analyses complement these findings. In sugarcane, manipulating TPS and TPP expression altered the profiles of various soluble sugars. nih.gov In myoblasts, metabolomic analysis revealed that trehalose treatment modulated oxidant and amino acid metabolism, contributing to its protective effects against oxidative stress. nih.gov Integrated gene-metabolite network analysis in wheat under heat stress showed that exogenous trehalose application affected metabolic pathways including the TCA cycle and amino acid metabolism, alongside changes in the expression of related genes. researchgate.net These "omics" approaches are crucial for uncovering the complex network of interactions through which the T6P pathway exerts its control over plant function.

Subcellular Localization of Trehalose 6-Phosphate Pathway Enzymes

The efficacy of the Trehalose 6-phosphate (T6P) signaling pathway is intrinsically linked to the spatial distribution of its core enzymes, Trehalose-6-Phosphate (B3052756) Synthase (TPS) and Trehalose-6-Phosphate Phosphatase (TPP), within the cell. Research across various plant species has revealed that these enzymes are not uniformly distributed but are targeted to specific subcellular compartments, a localization that is crucial for their regulatory functions.

The primary enzyme for T6P synthesis, TPS1, exhibits a complex and dynamic localization pattern in the model plant Arabidopsis thaliana. Studies using GUS and GFP fusion proteins have shown that TPS1 is predominantly found in the nucleus. oup.complantae.org This nuclear localization suggests a direct role in regulating gene expression, linking metabolic status to transcriptional changes. oup.com Beyond the nucleus, TPS1 has also been identified in the phloem-loading zone and guard cells of leaves, as well as in the vasculature of roots and the shoot apical meristem. plantae.orgnih.gov This distribution highlights its importance in both systemic signaling of sucrose status and local metabolic regulation in key tissues. nih.gov In seedling roots, TPS1-GFP has been observed specifically in the nuclei of phloem companion cells and more diffusely within sieve elements, implying a cytosolic presence in the latter. oup.com Further studies in tobacco have detected the enzyme in the cytosol, vacuoles, and cell wall, with occasional sightings in chloroplasts. nih.gov In general, T6P is mainly found in the cytoplasm, with smaller amounts in vacuoles and chloroplasts. mdpi.com This cytosolic T6P is thought to act as a signal linking the carbon status in the cytosol with starch metabolism in the chloroplasts. nih.gov

Trehalose-6-Phosphate Phosphatase (TPP) enzymes, which dephosphorylate T6P, also show specific subcellular targeting. In groundnut (Arachis hypogaea), two TPP proteins, AhTPP1A and AhTPP5A, were found to be located in both the cytoplasm and the nucleus. nih.gov Similarly, in Arabidopsis, GFP-tagged TPPI was localized in meristems, vascular tissues, and within the nuclei. researchgate.net Predictive models have also suggested that several TPP isoforms may be targeted to plastids, although this requires experimental confirmation. researchgate.net The dual localization of these enzymes in both the nucleus and cytoplasm suggests they may have multiple roles, participating directly in nuclear signaling events as well as modulating the cytosolic pool of T6P.

Table 1: Subcellular Localization of T6P Pathway Enzymes in Plants

| Enzyme | Organism | Subcellular Location(s) | Citation(s) |

| Trehalose-6-Phosphate Synthase (TPS) | |||

| AtTPS1 | Arabidopsis thaliana | Nucleus, Phloem-loading zone, Guard cells, Root vasculature, Shoot apical meristem, Cytosol (sieve elements) | oup.complantae.orgnih.govoup.com |

| AtTPS1 | Arabidopsis thaliana | Cytoplasm | nih.gov |

| TPS | Tobacco (Nicotiana tabacum) | Vacuoles, Cell wall, Cytosol, Chloroplasts, Nucleus | nih.gov |

| Trehalose-6-Phosphate Phosphatase (TPP) | |||

| AhTPP1A, AhTPP5A | Groundnut (Arachis hypogaea) | Cytoplasm, Nucleus | nih.gov |

| AtTPPI | Arabidopsis thaliana | Meristems, Vascular tissues, Nuclei | researchgate.net |

| TPPs (Predicted) | Arabidopsis thaliana | Plastids | researchgate.net |

Protein-Protein Interactions within Trehalose 6-Phosphate Signaling Hubs

The Trehalose 6-phosphate (T6P) signaling pathway operates through intricate networks of protein-protein interactions that form signaling hubs. These hubs integrate metabolic information, primarily sucrose availability, with downstream regulatory networks controlling plant growth and development.

A central interaction within this hub is the direct inhibition of the SNF1-related protein kinase 1 (SnRK1) by T6P. nih.govfrontiersin.org SnRK1 is a crucial energy sensor that, when active under low-sugar conditions, promotes catabolic processes and inhibits growth. frontiersin.org T6P acts as a non-competitive inhibitor of SnRK1, thereby relieving SnRK1's repressive functions when sugar levels are high and promoting a shift from catabolism to anabolism. portlandpress.comnih.gov This T6P/SnRK1 module is considered a core mechanism for regulating resource allocation throughout the plant. portlandpress.com The SnRK1 complex itself is activated through protein-protein interaction; its catalytic subunit, KIN10, must bind to an upstream activating kinase, GRIK1, which facilitates its phosphorylation and activation. nih.gov The binding of T6P to KIN10 weakens its affinity for GRIK1, preventing this activation. nih.gov

Beyond the direct T6P-SnRK1 interaction, the enzymes of the T6P pathway themselves engage in complex formations. In rice (Oryza sativa), yeast two-hybrid and co-immunoprecipitation assays have demonstrated a complex network of interactions among OsTPS proteins. nih.gov The single active TPS enzyme, OsTPS1, was shown to interact with inactive Class II TPS proteins, such as OsTPS5 and OsTPS8. nih.govmdpi.com Gel filtration assays further suggest that these proteins co-fractionate into large complexes, implying that the inactive TPS members may serve a regulatory function, potentially modulating the activity or stability of the active OsTPS1 enzyme to fine-tune T6P levels. nih.gov Additionally, other protein interactions have been identified, such as the binding of a cauliflower TPS to 14-3-3 proteins, which are known to be responsive to the nutritional status of the cell. pnas.org The T6P/SnRK1 pathway also intersects with other major signaling pathways, including the Target of Rapamycin (TOR) kinase pathway, which is activated by T6P and has an antagonistic role to SnRK1 in promoting growth. nih.gov

Table 2: Key Protein-Protein and Metabolite-Protein Interactions in the T6P Signaling Hub

| Interacting Component 1 | Interacting Component 2 | Interaction Type | Functional Consequence | Organism(s) | Citation(s) |

| Trehalose 6-Phosphate (T6P) | SnRK1 (Kinase) | Inhibition | Relieves repression of growth, promotes anabolism | Arabidopsis, Wheat, Maize | nih.govfrontiersin.orgportlandpress.com |

| Trehalose 6-Phosphate (T6P) | KIN10 (SnRK1 subunit) | Binding | Weakens KIN10 affinity for GRIK1, preventing SnRK1 activation | Arabidopsis thaliana | nih.gov |

| KIN10 (SnRK1 subunit) | GRIK1 (Activating kinase) | Binding/Phosphorylation | Activation of SnRK1 | Arabidopsis thaliana | nih.gov |

| OsTPS1 (Active TPS) | OsTPS5, OsTPS8 (Inactive TPS) | Protein-protein interaction | Formation of TPS complexes, potential regulation of T6P synthesis | Rice (Oryza sativa) | nih.govmdpi.com |

| TPS (Enzyme) | 14-3-3 Proteins | Protein-protein interaction | Potential regulation of TPS stability in response to carbon supply | Cauliflower | pnas.org |

| T6P Signaling Pathway | TOR Kinase Pathway | Crosstalk | T6P activates TOR, promoting growth (antagonistic to SnRK1) | Plants | nih.gov |

Role of Trehalose 6 Phosphate in Organismal Responses

Responses to Abiotic Environmental Stressors in Plants

The T6P signaling pathway is integral to how plants perceive and adapt to adverse environmental conditions. mdpi.comresearchgate.netresearchgate.net Genetic modification of the trehalose (B1683222) pathway has been shown to enhance tolerance to multiple abiotic stressors, including drought, salinity, and extreme temperatures, by modulating carbon metabolism and resource allocation. oup.comnih.gov Increasing T6P levels can promote growth and biosynthetic pathways, aiding in recovery from stress, while decreasing its levels can trigger the mobilization of carbon reserves to endure the stressful period. oup.comnih.gov

Trehalose 6-phosphate is a central player in the complex network of responses that enable plants to adapt to drought conditions. Its role extends beyond simple osmoprotection, which is minimal due to the low concentrations of its downstream product, trehalose, in most plants. nih.govresearchgate.net Instead, the significance of the T6P pathway lies in its signaling function, which modulates physiological and genetic responses to water scarcity. researchgate.netnih.gov

One of the key adaptation mechanisms influenced by this pathway is the regulation of stomatal apertures to control water loss. nih.govmdpi.com Members of the trehalose-6-phosphate (B3052756) phosphatase (TPP) gene family, which dephosphorylate T6P into trehalose, have been shown to participate in adjusting stomatal openings. nih.govmdpi.com For instance, research in Arabidopsis thaliana has demonstrated that the TPP gene AtTPPI enhances drought resistance by decreasing stomatal apertures, thereby improving water use efficiency (WUE). nih.govmdpi.com Overexpression of another TPP family gene, AtTPPF, also resulted in significantly increased drought tolerance. nih.gov